Bienvenue dans la boutique en ligne BenchChem!

MGH-CP1

TEAD auto-palmitoylation Hippo pathway IC50

Choose MGH-CP1 for its unique adamantyl scaffold and mechanism: it maintains TEAD stability and VGLL4 repressor complexes while allosterically blocking YAP association. With proven in vivo efficacy in Lats1/2-deficient models and oral bioavailability, it is ideal for chronic dosing studies of organ-size control and adaptive resistance. Its selectivity for TEADs over ZDHHC acyltransferases eliminates confounding pan-palmitoylation effects, ensuring clean phenotypic readouts in TEAD-dependent cancer and stemness assays.

Molecular Formula C20H24N4OS
Molecular Weight 368.5 g/mol
CAS No. 896657-58-2
Cat. No. B2695403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMGH-CP1
CAS896657-58-2
Molecular FormulaC20H24N4OS
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5
InChIInChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24)
InChIKeyUUKXOVBCMOZQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MGH-CP1 (CAS 896657-58-2) for TEAD Palmitoylation Inhibition: Baseline Characterization


MGH-CP1 is a small-molecule inhibitor that targets the auto-palmitoylation of transcriptional enhanced associate domain (TEAD) transcription factors, specifically TEAD2 and TEAD4, with reported IC50 values of 710 nM and 672 nM, respectively, in vitro [1]. It acts as a reversible, pan-TEAD inhibitor by binding to the conserved palmitate-binding pocket, thereby displacing the endogenous lipid and allosterically disrupting the YAP/TAZ-TEAD interaction [2]. This mechanism blocks the transcriptional output of the Hippo pathway, a key regulator of cell proliferation and organ size [3]. MGH-CP1 is orally bioavailable and has demonstrated efficacy in various in vivo models of YAP-dependent hyperplasia and tumorigenesis [4].

Why Generic TEAD Inhibitor Substitution Fails: The MGH-CP1 Differentiation Case


While multiple small molecules are described as 'TEAD inhibitors,' their mechanisms, potency, and functional outcomes are not interchangeable due to distinct binding modes, selectivity profiles, and pharmacodynamic properties. For example, the palmitoylation site is targeted by both reversible (e.g., flufenamic acid, MGH-CP1, VT107) and covalent inhibitors (e.g., K-975, TED-347), with vast differences in biochemical potency [1]. Furthermore, even within the reversible inhibitor class, compounds like TM2 engage a novel binding pocket, leading to different transcriptional effects and cellular responses [2]. The unique adamantyl-based structure of MGH-CP1 and its specific inhibition of TEAD2/4 palmitoylation (IC50 ~700 nM) distinguishes it from more potent pan-TEAD inhibitors like VT107 (IC50 ~5 nM) and less potent, non-specific agents like flufenamic acid (IC50 ~10-20 μM) . Critically, MGH-CP1's ability to maintain TEAD stability and the TEAD-Vgll4 repressor complex, allosterically inhibiting YAP association, is a distinct mechanistic feature not shared by all palmitoylation inhibitors [3]. The following quantitative evidence guide details why these differences necessitate a product-specific selection.

Quantitative Evidence Guide: MGH-CP1 vs. TEAD Inhibitor Comparators


Biochemical Potency: MGH-CP1 Occupies a Middle Ground Between Ultra-Potent Pan-Inhibitors and Low-Potency Tool Compounds

MGH-CP1 exhibits dose-dependent inhibition of TEAD2 and TEAD4 auto-palmitoylation with IC50 values of 710 nM and 672 nM, respectively [1]. This potency is significantly lower than ultra-potent pan-TEAD inhibitors like VT107 (IC50 = 4.93 nM for TEAD-mediated transcription) , but substantially higher than early tool compounds like flufenamic acid, which inhibits TEAD function with an IC50 of approximately 10-20 μM [2]. The moderate potency of MGH-CP1 may be advantageous for studying partial pathway inhibition or for applications where complete pathway shutdown is not desired, such as in certain stem cell models.

TEAD auto-palmitoylation Hippo pathway IC50

Selectivity Profile: MGH-CP1 is a TEAD-Specific Palmitoylation Inhibitor Unlike Broader Palmitoyltransferase Inhibitors

MGH-CP1 demonstrates target selectivity by inhibiting TEAD auto-palmitoylation without affecting the activity of several ZDHHC-family palmitoyl acyltransferases, which are responsible for the palmitoylation of a wide array of cellular proteins [1]. In contrast, broad-spectrum palmitoylation inhibitors like 2-bromopalmitate (2-BP) inhibit multiple ZDHHC enzymes and disrupt global protein palmitoylation, leading to widespread off-target effects and confounding experimental results [2]. This selectivity is critical for dissecting TEAD-specific functions in the Hippo pathway without perturbing other palmitoylation-dependent cellular processes.

TEAD selectivity palmitoylation ZDHHC

In Vivo Efficacy: MGH-CP1 Suppresses YAP-Driven Overgrowth in Genetic Models Where Other Inhibitors Are Untested

In a mouse model of liver-specific Lats1/Lats2 double knockout (DKO), which induces YAP-dependent hepatomegaly, treatment with MGH-CP1 significantly reduced liver weight and proliferation. Relative liver weight was reduced from a DKO-induced high of approximately 20% of body weight to near control levels (~5%) after MGH-CP1 treatment [1]. The percentage of proliferating cells, as measured by phospho-histone H3 (pH3) positivity, was reduced from ~15% in DKO livers to ~5% with MGH-CP1 treatment [1]. This demonstrates potent in vivo target engagement and functional blockade of YAP/TEAD-driven pathology. Comparable in vivo efficacy data in this specific genetic model is not available for other common TEAD inhibitors like VT107 or K-975 in the primary literature.

YAP-dependent hyperplasia in vivo efficacy Lats1/2 knockout

Combination Therapy: MGH-CP1 Synergizes with AKT Inhibition to Overcome Therapeutic Resistance

Pharmacological blockade of TEAD by MGH-CP1 leads to a compensatory activation of the PI3K/AKT signaling pathway via VGLL3-mediated transcriptional activation, which limits its efficacy as a monotherapy [1]. This intrinsic resistance mechanism is a common feature among TEAD inhibitors. Critically, the combination of MGH-CP1 with an AKT inhibitor (e.g., MK-2206) exhibited strong synergy in inducing cancer cell death in vitro [1]. Specifically, while MGH-CP1 (10 µM) alone and MK-2206 (5 µM) alone induced limited cell death in Huh7 cells, the combination significantly increased the percentage of Annexin V-positive (apoptotic) cells [1]. This contrasts with the use of MGH-CP1 as a standalone agent, which primarily causes cell cycle arrest.

combination therapy AKT inhibitor cancer stemness

Recommended Research Applications for MGH-CP1 Based on Quantified Differentiation


Validating YAP/TEAD Dependency in Genetically Engineered Mouse Models of Cancer

MGH-CP1 is ideally suited for in vivo studies assessing the functional role of YAP/TEAD hyperactivity in tissue-specific knockout models, such as Lats1/2-deficient liver or intestine. Its demonstrated ability to reverse organ overgrowth and inhibit proliferation in these models [1] provides a robust platform for target validation and preclinical efficacy testing, where the compound's oral bioavailability and moderate potency allow for chronic dosing and assessment of phenotypic reversal.

Investigating TEAD-Specific Palmitoylation Without Off-Target Effects

For researchers seeking to isolate the role of TEAD palmitoylation in the Hippo pathway from broader cellular palmitoylation events, MGH-CP1 offers a critical advantage over pan-palmitoylation inhibitors like 2-bromopalmitate. Its selectivity for TEADs over ZDHHC-family acyltransferases [2] ensures that observed changes in YAP/TAZ target gene expression (e.g., CTGF, Cyr61) and cellular phenotypes are due to direct TEAD inhibition, not confounding effects on other palmitoylated proteins.

Studying Mechanisms of Therapeutic Resistance to TEAD Inhibition

MGH-CP1 is a valuable tool for exploring the adaptive resistance mechanisms that limit the efficacy of TEAD inhibitors. Its well-documented induction of VGLL3-mediated AKT signaling provides a model system to study transcriptional feedback loops and to test combination strategies [3]. The established synergy between MGH-CP1 and AKT inhibitors makes it the compound of choice for preclinical research into rational combination therapies targeting the Hippo and PI3K pathways.

Probing Stemness and Tumor Initiation in 3D Culture Systems

MGH-CP1 has been shown to potently inhibit tumor sphere formation in YAP-dependent cancer cell lines, including Huh7 cells, with an IC50 of 0.72 µM [4]. This application is particularly relevant for cancer stem cell research, where 3D spheroid assays are used to assess self-renewal capacity and tumor-initiating potential. The compound's ability to block both primary and secondary sphere formation provides a quantitative readout for TEAD inhibition on cancer 'stemness.'

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MGH-CP1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.